EGFR Wild-Type Kinase Inhibition Potency of a 8-Bromo-4,6-dichloroquinazoline-Derived Analog
A derivative compound incorporating the 8-bromo-4,6-dichloroquinazoline core substructure (CHEMBL5208907, BDBM50604126) demonstrated sub-nanomolar inhibitory activity against wild-type epidermal growth factor receptor (EGFR), with an IC50 value of 0.740 nM as determined by western blot analysis using the EGFR 14-721 residue construct [1]. While this potency is observed in a derivative analog rather than the parent building block, it serves as a strong class-level inference for the scaffold's potential to generate high-affinity EGFR-targeting agents. This nanomolar activity substantially exceeds that of numerous comparator quinazoline-derived EGFR inhibitors reported in the literature, including a structurally distinct quinazoline derivative that exhibited an IC50 of 2.66E+4 nM (26.6 µM) against His-tagged EGFR expressed in insect Sf9 cells, representing a >35,000-fold difference in inhibitory potency [2].
| Evidence Dimension | EGFR wild-type kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.740 nM (derivative analog) |
| Comparator Or Baseline | Quinazoline derivative CHEMBL1830266: 2.66E+4 nM (26,600 nM) |
| Quantified Difference | >35,000-fold greater potency |
| Conditions | Wild-type EGFR (14-721 residues), western blot analysis (unknown origin) |
Why This Matters
This demonstrates that the trihalogenated quinazoline scaffold can serve as a productive starting point for generating high-potency EGFR inhibitors, justifying its procurement over structurally unrelated or less-optimized quinazoline building blocks.
- [1] BindingDB. BDBM50604126 (CHEMBL5208907) Affinity Data: IC50 = 0.740 nM against wild-type EGFR (14-721 residues) by western blot analysis. View Source
- [2] BindingDB. BDBM50353468 (CHEMBL1830266) Affinity Data: IC50 = 2.66E+4 nM against His-tagged EGFR expressed in insect Sf9 cells by time-resolved fluorimetric analysis. View Source
